2-Tert-butyl-4-nitrobenzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

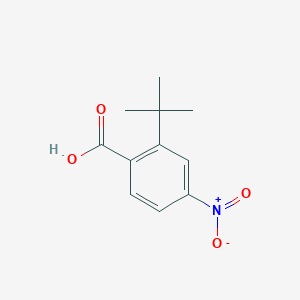

C11H13NO4 |

|---|---|

Molekulargewicht |

223.22g/mol |

IUPAC-Name |

2-tert-butyl-4-nitrobenzoic acid |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)9-6-7(12(15)16)4-5-8(9)10(13)14/h4-6H,1-3H3,(H,13,14) |

InChI-Schlüssel |

LGEBVAXTNXQOJC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |

Kanonische SMILES |

CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Tert-butyl-4-nitrobenzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with specific therapeutic effects.

- Synthesis of Pharmaceuticals : It is utilized in synthesizing various bioactive molecules, including potential anti-inflammatory and analgesic agents. The introduction of the tert-butyl group enhances the lipophilicity of the resulting compounds, which can improve their bioavailability.

Case Study: Synthesis of V2 Receptor Antagonists

Research has demonstrated that derivatives of this compound can be transformed into V2 receptor antagonists, which are crucial for treating conditions like hyponatremia. The synthetic route involves several steps where this compound acts as a key precursor .

Materials Science

In materials science, this compound is used in the formulation of polymers and as a component in various chemical reactions to produce advanced materials.

- Polymerization : The compound can act as a monomer or a co-monomer in polymerization reactions, contributing to the production of polymers with enhanced thermal stability and mechanical properties.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp. | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for various analytical techniques, including chromatography and spectroscopy.

- Chromatographic Applications : It serves as a standard for high-performance liquid chromatography (HPLC), aiding in the analysis and quantification of related compounds in complex mixtures.

Case Study: HPLC Method Development

A study focused on developing an HPLC method for quantifying trace amounts of pharmaceuticals in environmental samples utilized this compound as an internal standard. The method demonstrated high sensitivity and specificity, making it suitable for environmental monitoring .

Toxicological Insights

Research indicates that exposure to high concentrations can lead to adverse health effects, including irritation and potential mutagenicity. Therefore, safety protocols must be established when working with this compound in laboratory settings .

Vorbereitungsmethoden

Reaction Conditions and Mechanism

The oxidation is conducted in an aqueous medium with pyridine as a base to neutralize sulfuric acid generated during the reaction. The process occurs at 98°C for 3 hours, achieving a yield of 94%. The mechanism proceeds via the conversion of the methyl group (-CH₃) to a carboxylic acid (-COOH) through sequential hydroxylation and oxidation steps. KMnO₄ acts as a strong oxidizing agent, cleaving the C–H bonds of the methyl group while preserving the nitro and tert-butyl substituents.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 4-Tert-butyl-1-methyl-2-nitrobenzene |

| Oxidizing Agent | KMnO₄ (excess) |

| Solvent | Water |

| Temperature | 98°C |

| Reaction Time | 3 hours |

| Yield | 94% |

Workup and Purification

After completion, the reaction mixture is filtered to remove manganese dioxide (MnO₂) byproducts. The filtrate is acidified to precipitate the crude product, which is then recrystallized from ethanol to obtain pure 4-tert-butyl-2-nitrobenzoic acid. Analytical techniques such as HPLC and NMR confirm the absence of unreacted starting material or side products.

Alternative Synthetic Routes

While the oxidation of methyl-substituted precursors remains the primary method, other approaches have been explored to introduce the tert-butyl and nitro groups sequentially.

Nitration of 4-Tert-Butylbenzoic Acid

Direct nitration of 4-tert-butylbenzoic acid presents challenges due to the deactivating nature of the carboxylic acid group, which directs electrophilic substitution to the meta position. However, under strongly acidic conditions (e.g., fuming HNO₃ and H₂SO₄), nitration at the ortho position can occur, albeit in low yields (<20%). This method is less practical due to competing side reactions and requires rigorous temperature control.

Analysis of Method Efficiency and Scalability

The oxidation method outlined in Section 1 is superior in terms of yield (94%) and scalability. Industrial applications favor this route due to its minimal byproduct formation and compatibility with continuous-flow reactors. In contrast, alternative methods suffer from low yields, harsh reaction conditions, or complex purification steps.

Characterization and Quality Control

The final product is characterized by:

-

IR Spectroscopy: Peaks at 1685 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch)

-

¹H NMR (DMSO-d₆): δ 1.35 (s, 9H, tert-butyl), 8.10 (d, 1H, Ar–H), 8.30 (s, 1H, Ar–H), 8.50 (d, 1H, Ar–H)

Applications and Derivatives

4-Tert-butyl-2-nitrobenzoic acid serves as a precursor for:

Q & A

Q. What are the optimal synthetic routes for 2-Tert-butyl-4-nitrobenzoic acid, and how can intermediates be characterized?

- Methodological Answer : A common approach involves nitration of 2-tert-butylbenzoic acid. The tert-butyl group acts as an electron-donating group, directing nitration to the para position.

- Step 1 : Sulfuric acid-mediated nitration using HNO₃ at controlled temperatures (0–5°C) to minimize side reactions .

- Step 2 : Purification via recrystallization (e.g., ethanol/water) to isolate the nitro derivative.

- Characterization : Use HPLC to confirm purity (>95%) and NMR (¹H/¹³C) to verify substitution patterns. Compare spectral data with structurally similar compounds, such as 4-nitrobenzoic acid derivatives .

Q. How should this compound be handled to ensure laboratory safety?

- Methodological Answer :

- Exposure Control : Use fume hoods with local exhaust ventilation to prevent inhalation of dust. Wear nitrile gloves and non-permeable lab coats .

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) at temperatures below 25°C. Monitor for decomposition (e.g., color changes indicating nitro group instability) .

- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity. Retention time comparison with standards is essential .

- Spectroscopy :

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) functional groups.

- NMR : Assign peaks for tert-butyl protons (δ 1.3–1.4 ppm, singlet) and aromatic protons (δ 8.0–8.5 ppm) .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity and stability of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : The tert-butyl group provides steric hindrance, slowing hydrolysis of the nitro group. Monitor decomposition via TLC (silica gel, hexane/ethyl acetate) under reflux with HCl (1M). Degradation products may include 2-tert-butylbenzoic acid and NOx gases .

- Basic Conditions : The carboxylic acid deprotonates, increasing solubility. However, prolonged exposure to NaOH (pH >10) may lead to nitro group reduction. Use UV-Vis spectroscopy (λmax ~260 nm) to track changes .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Challenge : Overlapping NMR signals due to aromatic proton coupling.

- Solution : Use 2D NMR (COSY, HSQC) to resolve cross-peaks. For example, HSQC can correlate tert-butyl carbons (δ 30–35 ppm) with adjacent protons .

- Alternative : Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

Q. How can the nitro group in this compound be selectively reduced for downstream applications?

- Methodological Answer :

- Catalytic Hydrogenation : Use Pd/C (10% w/w) in ethanol under H₂ (1 atm). Monitor progress via IR loss of nitro peaks.

- Chemical Reduction : Employ NaBH₄/CuCl₂ system to reduce nitro to amine while preserving the tert-butyl group. Isolate the amine via acid-base extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.